alpha-TGdR

Beschreibung

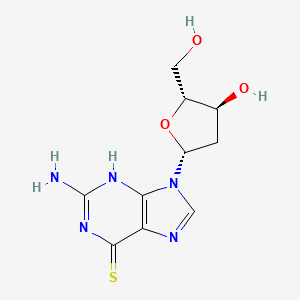

6-Thio-2'-deoxyguanosine (6-thio-dG) is a modified nucleoside analog that serves as a telomerase substrate. Telomerase, an enzyme overexpressed in 85–90% of cancers, enables unlimited replication by elongating telomeres. 6-thio-dG is preferentially incorporated into telomeres by telomerase, leading to telomere dysfunction, genomic instability, and selective cancer cell death . Its molecular formula is C₁₀H₁₃N₅O₃S (MW: 283.31 g/mol), with a CAS number of 789-61-7 . Preclinical studies demonstrate its efficacy in gliomas, non-small cell lung cancer (NSCLC), and medulloblastoma, with minimal toxicity to normal cells .

Eigenschaften

IUPAC Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVJRXQHFJXZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859540 | |

| Record name | 2-Amino-9-(2-deoxypentofuranosyl)-3,9-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133-81-5, 789-61-7 | |

| Record name | .alpha.-TGdR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-TGdR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Enzymatic and Dimroth Rearrangement Strategies

Enzymatic transglycosylation offered an alternative pathway, leveraging 2'-deoxycytidine phosphorylase to transfer the deoxyribose moiety to 6-thioguanine. While avoiding harsh reagents, this method produced variable yields (15–35%) depending on enzyme purity and required costly cofactors.

The Dimroth rearrangement route, involving 2'-deoxyadenosine derivatives, provided stereochemical control but required multiple steps. Oxidation of 2'-deoxyadenosine to its N-oxide followed by heating with thiourea induced rearrangement, yielding 6-thio-2'-deoxyguanosine in 21% overall yield. Side products such as 2-aminopurine derivatives limited scalability, relegating this method to small-scale applications.

Modern Hydrogen Phosphonate-Mediated Synthesis

Protecting Group Strategy

Contemporary synthesis prioritizes the hydrogen phosphonate approach for its mild conditions and compatibility with sulfurized nucleosides. Critical to this method is the sequential protection of reactive sites:

- 5'-Hydroxyl Protection : Thexyldimethylsilyl (TDS) groups proved optimal, resisting migration during subsequent reactions. Treatment of 2'-deoxyguanosine 8 with thexyldimethylsilyl chloride in DMF/imidazole afforded 5'-O-TDS-protected nucleoside 9 in 53% yield.

- 3'-O-Acetylation : Acetic anhydride/DMAP selectively acetylated the 3'-hydroxyl without disturbing the TDS group, achieving 72% yield for intermediate 12 .

- 6-Thio Protection : Pivaloyloxymethyl (POM) groups stabilized the thione moiety. Reaction of 10 with pivaloyloxymethyl chloride in acetone/K2CO3 yielded S-POM derivative 11 in 75% yield.

Condensation and Deprotection

Coupling 3'-O-acetyl-5'-O-TDS-6-S-POM-2'-deoxyguanosine 13 with thymidine hydrogen phosphonate 5 utilized bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride as the activating agent. Oxidation with iodine/water-pyridine followed by NH4OH-mediated deprotection yielded dimer 7 in 42% overall yield.

Table 1: Key Reaction Parameters in Hydrogen Phosphonate Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 5'-O-TDS Protection | Thexyldimethylsilyl Cl, DMF, imidazole | 53 |

| 6-Thio Introduction | TFAA, NaSH, pyridine | 82 |

| S-POM Protection | Pivaloyloxymethyl Cl, acetone, K2CO3 | 75 |

| Dimerization | Hydrogen phosphonate, acetonitrile | 37.5 |

| Final Deprotection | NH4OH-pyridine (1:1), 60°C, 48 hr | 88 |

Analytical Characterization

Spectroscopic Validation

FAB mass spectrometry confirmed molecular ions at m/z 582 (M+H⁺) for intermediate 11 and m/z 604 (M+Na⁺) for acetylated derivative 12 . $$^1$$H NMR (CDCl₃) of 11 revealed distinct resonances for the TDS group (δ 0.98–1.02 ppm) and S-POM methyls (δ 1.21 ppm). $$^{13}$$C NMR corroborated the glycosidic bond configuration through C1' signals at δ 86.5 ppm.

Challenges in Deprotection

Early attempts to remove 2-N-isobutyryl groups with ammonia-pyridine led to unintended 2,6-diaminopurine formation. This side reaction necessitated alternative deprotection using methanol-water-triethylamine (8:1:1), which selectively cleaved acetyl groups without modifying the thione.

Comparative Analysis of Synthesis Routes

Yield and Scalability

The hydrogen phosphonate method surpasses classical approaches in both yield (42% vs. <30%) and scalability. Enzymatic routes remain limited by batch-to-batch variability, while Dimroth rearrangements require stoichiometric thiourea, increasing costs.

Stereochemical Considerations

Silyl protection at C5' prevents undesired β-elimination during sulfurization, preserving the β-D-erythro configuration. Unprotected derivatives, however, exhibit partial epimerization at C2', necessitating HPLC purification.

Analyse Chemischer Reaktionen

Mechanisms of Telomerase Inhibition

6-thio-dGTP disrupts telomerase-mediated telomere elongation through two distinct mechanisms:

Key findings:

-

Telomerase incorporates 6-thio-dGTP into nascent telomeric DNA (TTAGGG repeats) .

-

Post-incorporation, telomerase forms a non-productive complex, stalling further elongation without dissociating .

-

This inhibition persists even in the presence of telomerase-stimulating proteins POT1-TPP1 (IC₅₀ = 7.2 μM) .

DNA Incorporation and Structural Effects

6-thio-dG alters DNA chemistry and protein interactions:

Structural modifications

-

G-quadruplex destabilization : 6-thio-dG incorporation reduces G-tetrad stability (ΔTm = -8°C vs. native DNA) .

-

Shelterin complex disruption : Alters binding of TRF1/TRF2 proteins to modified telomeres .

Cellular consequences

| Cell Type | Telomere Dysfunction (TIFs) | Genomic DNA Damage |

|---|---|---|

| Telomerase-positive cancer | 25–40% cells (10 μM, 48 hr) | 15–20% increase |

| Normal telomerase-negative | <2% cells | No significant change |

Photochemical Reactions

6-thio-dG exhibits unique photodynamic properties:

Mechanism:

-

Photoexcitation generates triplet state (³6-thio-dG*)

-

Energy transfer to molecular oxygen produces reactive oxygen species (ROS):

-

Competing electron transfer pathway reduces singlet oxygen yield .

Comparative Reactivity with 6-Thioguanine

Metabolic Interactions

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

THIO has shown efficacy across various types of cancers:

- Gliomas : Studies demonstrated that THIO induces acute telomeric DNA damage in glioma cell lines, leading to cell death. Its effects were observed in both primary and recurrent gliomas, suggesting its potential as a therapeutic agent for these tumors .

- Non-Small Cell Lung Cancer (NSCLC) : THIO is currently being developed as a second-line treatment for NSCLC patients who have progressed beyond standard therapies. Clinical trials are underway to evaluate its effectiveness when combined with immune checkpoint inhibitors like anti-PD-1 and anti-PD-L1 agents .

- Colorectal Cancer : Phase 2 clinical trials are planned to assess THIO's activity against advanced colorectal cancer, leveraging its ability to disrupt telomere integrity in tumor cells .

- Small Cell Lung Cancer (SCLC) : The FDA has granted orphan drug designation to THIO for SCLC treatment, recognizing its potential as a first-in-class telomere-targeting agent .

Mechanistic Insights

Research indicates that THIO not only induces telomere dysfunction but also triggers immune responses against tumors that are typically resistant to immunotherapy. In preclinical models, THIO administration followed by immune checkpoint blockade resulted in complete tumor regression without recurrence during observation periods .

Ongoing Clinical Trials

| Trial Identifier | Cancer Type | Phase | Combination Therapy | Status |

|---|---|---|---|---|

| NCT05208944 | NSCLC | Phase 2 | Anti-PD1 inhibitor (Cemiplimab) | Recruiting |

| NCT04500000 | Colorectal Cancer | Phase 2 | TBD | Planned |

| NCT05000000 | Small Cell Lung Cancer | Phase 2 | TBD | Planned |

These trials aim to validate the safety and efficacy of THIO in diverse patient populations and tumor types.

Case Studies

- Glioma Treatment : In vitro studies revealed that THIO significantly reduced cell viability in glioma cell lines compared to controls, indicating robust anti-tumor activity. Further analysis showed that telomere dysfunction was a key mechanism behind this effect .

- NSCLC : A study involving mouse xenografts demonstrated that THIO treatment led to decreased tumor growth rates and increased telomere dysfunction compared to traditional therapies like 6-thioguanine .

Wirkmechanismus

6-thio-2’-deoxyguanosine exerts its effects by being incorporated into telomeres by telomerase. This incorporation leads to telomere uncapping and dysfunction, triggering DNA damage responses and cell death in telomerase-positive cells. The molecular targets include telomeric DNA and the shelterin complex, which is disrupted upon incorporation of 6-thio-2’-deoxyguanosine .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Mechanism of Action

6-Thio-dG vs. 6-Thioguanine

- 6-Thio-dG : Acts via telomerase-dependent incorporation into telomeres, causing uncapping, DNA damage responses (DDR), and rapid cell death (within days) in telomerase-positive cells. It stalls telomerase during telomere elongation, preventing further repeat synthesis .

- 6-Thioguanine: A purine analog approved for leukemia, it incorporates into genomic DNA/RNA, disrupting replication and transcription. Its effects are non-selective, impacting both cancerous and normal proliferating cells .

Key Difference : 6-thio-dG’s telomerase specificity minimizes off-target effects, whereas 6-thioguanine lacks this precision.

6-Thio-dG vs. Imetelstat (GRN163L)

- 6-Thio-dG : Hijacks telomerase to incorporate toxic nucleotides into telomeres, inducing rapid dysfunction (weeks). Effective in tumors with short telomeres and high telomerase activity .

- Imetelstat : A direct telomerase inhibitor (13-mer oligonucleotide) that binds the RNA template, blocking enzyme activity. Effects manifest after telomere attrition (months), delaying therapeutic response .

Key Difference : 6-thio-dG acts faster by exploiting telomerase activity rather than inhibiting it.

Selectivity and Toxicity

- 6-Thio-dG: Targets telomerase-positive cancer cells while sparing telomerase-negative normal cells (e.g., fibroblasts, hematopoietic stem cells) .

- Azidothymidine (AZT): A nucleoside reverse transcriptase inhibitor used in HIV, it incorporates into nuclear and mitochondrial DNA, causing hematologic toxicity and myopathy due to non-selective action .

Key Advantage : 6-thio-dG’s selectivity reduces systemic toxicity, a limitation of AZT and 6-thioguanine.

Blood-Brain Barrier Penetration

- 6-Thio-dG : Effectively crosses the blood-brain barrier (BBB), showing efficacy in glioma and medulloblastoma models .

- Temozolomide (TMZ) : Standard chemotherapy for glioblastoma, but resistance and BBB variability limit its utility .

Key Advantage : 6-thio-dG’s BBB penetration supports its use in CNS tumors, where many chemotherapies fail.

Immunomodulatory Effects

- 6-Thio-dG : Induces cytosolic micronuclei from damaged telomeres, activating cGAS/STING innate immunity and T-cell-mediated adaptive responses. This dual effect enhances antitumor immunity .

- Gemcitabine: A nucleoside analog that depletes immunosuppressive cells (e.g., Tregs) but lacks direct immune activation via telomere damage .

Key Advantage : 6-thio-dG uniquely bridges telomere targeting and immune activation.

Chemical and Pharmacokinetic Properties

Preclinical and Clinical Efficacy

- Gliomas: 6-thio-dG reduced tumor volume by 60–70% in xenograft models, outperforming TMZ in telomerase-high subtypes .

- NSCLC : In the THIO-101 trial, 100% disease control rate (stable disease + partial response) was observed in second-line patients .

Biologische Aktivität

6-Thio-2'-deoxyguanosine (6-thio-dG) is a modified nucleoside analogue that has emerged as a promising therapeutic agent, particularly in the context of cancer treatment. Its unique mechanism of action, primarily targeting telomerase-positive tumor cells, has garnered significant attention in recent years. This article explores the biological activity of 6-thio-dG, highlighting its mechanisms, efficacy in various cancers, and relevant research findings.

6-thio-dG serves as a substrate for telomerase, an enzyme that is often upregulated in cancer cells. Upon incorporation into newly synthesized telomeres, 6-thio-dG induces telomere dysfunction. This dysfunction leads to rapid cell death specifically in telomerase-positive cells while sparing normal cells that do not express telomerase. The following points summarize its mechanism:

- Telomerase Recognition : 6-thio-dG is recognized and incorporated by telomerase into the telomeres of cancer cells.

- Telomere Dysfunction : The incorporation results in structural modifications that compromise telomere integrity, leading to cell cycle arrest and apoptosis.

- Selective Cytotoxicity : Normal cells, which typically do not express telomerase, are largely unaffected by 6-thio-dG treatment, minimizing collateral damage to healthy tissues.

Efficacy in Cancer Models

Research has demonstrated the efficacy of 6-thio-dG across various cancer types, including non-small cell lung cancer (NSCLC), melanoma, and gliomas. Below are key findings from recent studies:

Table 1: Efficacy of 6-Thio-2'-Deoxyguanosine in Different Cancer Types

Case Studies

-

NSCLC Treatment :

A phase II clinical trial evaluated 6-thio-dG's effectiveness as a second-line treatment for NSCLC patients who had progressed beyond standard therapies. Results indicated improved tumor response rates and prolonged survival when combined with immune checkpoint inhibitors . -

Melanoma Resistance :

In a study involving BRAF-mutant melanoma cell lines, 6-thio-dG was shown to overcome resistance to conventional therapies. The treatment led to significant apoptotic cell death compared to controls . -

Glioma Efficacy :

Research involving patient-derived xenografts (PDX) demonstrated that 6-thio-dG effectively reduced tumor size and proliferation in glioma models, with minimal toxicity observed in normal astrocytes .

Research Findings

Recent studies have elucidated several critical aspects of 6-thio-dG's biological activity:

- Induction of Telomeric DNA Damage : Studies have shown that 6-thio-dG causes specific DNA damage localized at the telomeres, triggering apoptotic pathways in cancer cells .

- Immune Response Activation : The modification of telomeres by 6-thio-dG appears to enhance the immunogenicity of tumors, potentially converting "cold" tumors into "hot" tumors responsive to immune therapies .

- Safety Profile : Clinical evaluations suggest a favorable safety profile for 6-thio-dG, with limited adverse effects reported during trials .

Q & A

Basic: What is the mechanism by which 6-Thio-2'-Deoxyguanosine (6-thio-dG) induces telomere dysfunction in cancer cells?

6-Thio-dG acts as a telomerase substrate, incorporating into newly synthesized telomeres during DNA replication. This incorporation disrupts telomeric structure by replacing guanine residues with thioguanine, leading to telomere deprotection, DNA damage responses (DDR), and apoptosis in telomerase-positive cancer cells. The thioguanine modification destabilizes G-quadruplex structures and promotes micronuclei formation, activating cGAS/STING-mediated innate immunity .

Basic: How should researchers design experiments to validate 6-thio-dG incorporation into telomeres?

Key steps include:

- Cell Line Selection : Use telomerase-positive cancer cells (e.g., NSCLC, SCLC) and telomerase-negative normal cells as controls.

- Dosage Optimization : Titrate 6-thio-dG concentrations (e.g., 1–10 µM) to balance efficacy and cytotoxicity.

- Analytical Confirmation : Employ LC-MS/MS with stable isotope dilution to quantify 6-thio-dG in telomeric DNA extracts .

- Functional Assays : Measure telomere length (qFISH), DDR markers (γH2AX), and apoptosis (Annexin V/PI) .

Basic: What are the critical chemical properties of 6-thio-dG that influence its experimental application?

- Solubility : ≥30 mg/mL in DMSO at 25°C; avoid aqueous buffers due to instability.

- Stability : Store lyophilized powder at -25°C to -15°C (3-year shelf life) or dissolved aliquots at -85°C to -65°C (2-year stability).

- Purity : ≥98% purity is required to minimize off-target effects in cellular assays .

Advanced: How can conflicting data on 6-thio-dG incorporation efficiency across cancer types be resolved?

Discrepancies may arise from telomerase activity heterogeneity or differential kinase expression (e.g., deoxyguanosine kinase). Mitigation strategies:

- Telomerase Activity Quantification : Use TRAP assays to correlate incorporation with enzyme levels.

- Metabolic Profiling : Measure intracellular phosphorylation to 6-thio-dGTP via HPLC.

- CRISPR Screens : Identify kinases or transporters modulating 6-thio-dG activation/uptake .

Advanced: What synergies exist between 6-thio-dG and immune checkpoint inhibitors in preclinical models?

6-thio-dG-induced cytosolic telomeric fragments activate cGAS/STING pathways, enhancing PD-1/PD-L1 blockade efficacy. In NSCLC models, combining 6-thio-dG with anti-PD-1 antibodies increased CD8+ T-cell infiltration and tumor regression. Validate using:

- Immune Profiling : scRNA-seq of tumor-infiltrating lymphocytes.

- Co-Culture Assays : Test dendritic cell activation and T-cell priming .

Methodological: Which techniques are optimal for quantifying 6-thio-dG in biological matrices?

- LC-MS/MS with Stable Isotope Dilution : Use deuterated 6-thio-dG as an internal standard for high sensitivity (LOQ: 0.1 ng/mL).

- Sample Preparation : Acid hydrolysis of DNA followed by solid-phase extraction.

- Validation : Cross-check with telomeric ChIP-seq to confirm site-specific incorporation .

Advanced: How does 6-thio-dG selectively spare telomerase-negative cells while targeting cancer cells?

Telomerase-negative cells (e.g., normal fibroblasts) lack the enzyme to incorporate 6-thio-dG into telomeres. However, low-dose 6-thio-dG may still affect mitochondrial DNA. Mitigate off-target effects by:

- Dose Escalation Studies : Define therapeutic windows (e.g., IC50: 1.25 nM in RMG1 cells).

- Mitochondrial DNA Analysis : Long-range PCR to detect deletions .

Methodological: What protocols ensure 6-thio-dG stability during long-term in vivo studies?

- Formulation : Use lyophilized powder reconstituted in sterile DMSO/PBS immediately before administration.

- Storage : Protect from light and freeze-thaw cycles; validate stability via HPLC at each timepoint.

- Pharmacokinetics : Monitor plasma half-life using radiolabeled 6-thio-dG (³H or ¹⁴C) .

Advanced: Why do some telomerase-positive cancers exhibit resistance to 6-thio-dG?

Resistance mechanisms may include:

- Reduced Telomerase Processivity : Mutations in TERT or dysregulated shelterin proteins (e.g., POT1).

- Efflux Transporters : Overexpression of ABCG2.

- DNA Repair Upregulation : Enhanced BER or HR pathways.

Solutions : Combine 6-thio-dG with ATR inhibitors (e.g., berzosertib) or ABCG2 blockers .

Methodological: How do in vitro and in vivo models differ in assessing 6-thio-dG efficacy?

- In Vitro : Use 2D/3D cultures (e.g., spheroids) to measure IC50 and clonogenic survival.

- In Vivo : Employ patient-derived xenografts (PDX) with telomerase activity monitoring via bioluminescence (hTERT-luc reporters).

- Translational Gaps : Account for tumor microenvironment (TME) effects on drug penetration and immune modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.